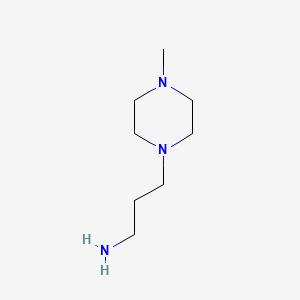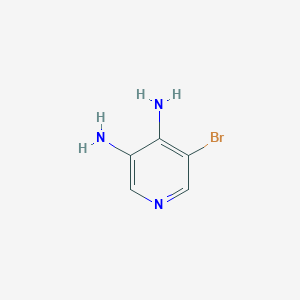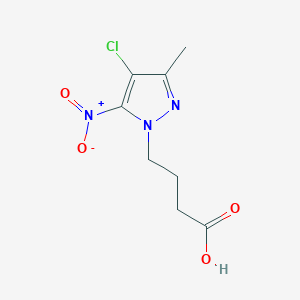
4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical properties, which can be useful for understanding the context in which such a compound might be studied. For instance, paper discusses 4-Chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block for heterocyclic synthesis, which shares some functional groups with the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds is detailed in paper , where 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material. The process involves immobilization on Rink resin, chlorine substitution, reduction of the nitro group, and cyclization to yield various heterocycles. Although the synthesis of "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid" is not explicitly described, similar methods could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical behavior and potential applications. Paper describes the synthesis of chalcones and pyrazoles embedded with a 2-butyl-4-chloro-1-methylimidazole moiety, which is structurally related to the pyrazol moiety in the compound of interest. The presence of chloro, methyl, and nitro substituents in these compounds affects their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving related compounds are discussed in the papers. For example, paper mentions the condensation of 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde with various ketones to form chalcones, followed by the reaction with hydrazine hydrate to yield pyrazole analogues. These reactions highlight the reactivity of chloro- and nitro-substituted heterocycles, which is relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored in paper , where the solubility of 5-chloro-1-methyl-4-nitroimidazole in various organic solvents is measured. The study provides thermodynamic data that could be useful for understanding the solubility and purification processes of similar compounds, including "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid".
Propriétés
IUPAC Name |
4-(4-chloro-3-methyl-5-nitropyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)11(10-5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVITRSDRWVJJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)[N+](=O)[O-])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


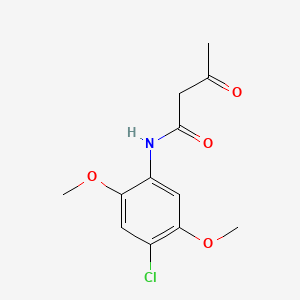
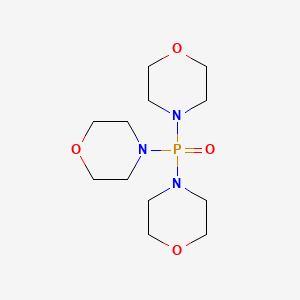
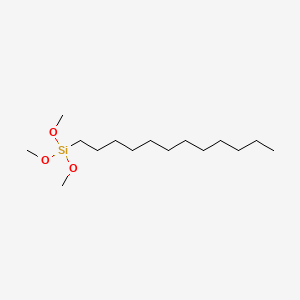
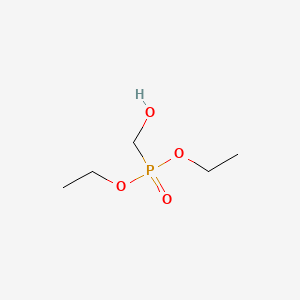
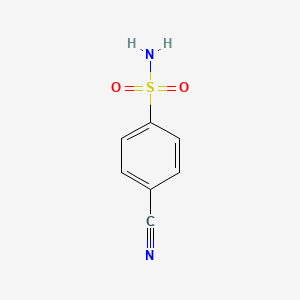
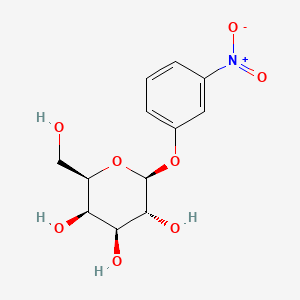
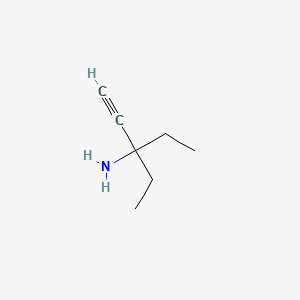



![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)
